molecular formula C22H32N2O2 B4022192 2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE

2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE

Cat. No.: B4022192
M. Wt: 356.5 g/mol
InChI Key: DSGVJZPKVYXGQJ-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE is a complex organic compound with a unique structure that includes a bicyclic azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE typically involves multiple steps. One common method includes the acylation of a phenylamine derivative with a suitable acyl chloride, followed by the introduction of the azabicyclo moiety through a cyclization reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl ring or the nitrogen atom in the azabicyclo moiety.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE has several research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo moiety may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

    2,2-DIMETHYL-N-(3-METHYLPHENYL)PROPANAMIDE: Similar structure but with a different substitution pattern on the phenyl ring.

    2,2-DIMETHYL-N-PHENYLPROPANAMIDE: Lacks the azabicyclo moiety, resulting in different chemical and biological properties.

Uniqueness: The presence of the azabicyclo moiety in 2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-20(2,3)19(26)23-17-10-8-7-9-16(17)18(25)24-14-22(6)12-15(24)11-21(4,5)13-22/h7-10,15H,11-14H2,1-6H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGVJZPKVYXGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3NC(=O)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2-DIMETHYL-N~1~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}PROPANAMIDE

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